molecular formula C23H20N4O2 B10905739 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B10905739
M. Wt: 384.4 g/mol
InChI Key: LZVCRNBTKMLTMI-UHFFFAOYSA-N
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Description

3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a naphthyl group, and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The naphthyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyrrole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and naphthyl groups, along with the dihydropyrrole ring, allows for a wide range of interactions and applications .

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

3-[(1-ethylbenzimidazol-2-yl)amino]-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C23H20N4O2/c1-2-26-20-12-6-5-11-17(20)24-23(26)25-18-14-21(28)27(22(18)29)19-13-7-9-15-8-3-4-10-16(15)19/h3-13,18H,2,14H2,1H3,(H,24,25)

InChI Key

LZVCRNBTKMLTMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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